(Z)-5-Decenyl acetate

Description

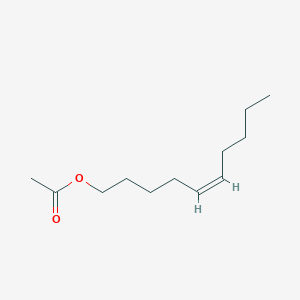

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-dec-5-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUFOIHYMMMNOM-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015024 | |

| Record name | (Z)-5-Decenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67446-07-5 | |

| Record name | (Z)-5-Decenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67446-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decen-1-ol, 1-acetate, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067446075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Decen-1-ol, 1-acetate, (5Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-5-Decenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-5-decenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-5-Decenyl Acetate: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-Decenyl acetate is a monounsaturated long-chain fatty acid ester that plays a significant role in the chemical communication of various insect species, primarily within the order Lepidoptera. It functions as a sex pheromone, a crucial semiochemical for mate location and reproductive isolation. A thorough understanding of its chemical properties, structure, and the biological pathways it activates is essential for research in chemical ecology, pest management, and the development of novel, targeted agricultural solutions. This guide provides a comprehensive overview of this compound, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in insect olfactory signaling.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid with a characteristic odor. Its chemical identity is defined by a twelve-carbon chain containing a cis-configured double bond between the fifth and sixth carbon atoms, and an acetate functional group at one terminus.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| IUPAC Name | (Z)-dec-5-en-1-yl acetate | [1] |

| CAS Number | 67446-07-5 | [1] |

| Boiling Point | 210.5 °C at 760 mmHg | [2][3] |

| Density | 0.886 g/cm³ | [2][3] |

| Flash Point | 62.2 °C | [2][3] |

| Refractive Index | 1.4425 at 20 °C | [2][3] |

| SMILES | CCCCC/C=C\CCCCOC(=O)C | [1] |

| InChIKey | VTUFOIHYMMMNOM-SREVYHEPSA-N | [1] |

Chemical Structure

The structure of this compound is characterized by the presence of an acetate ester functional group and a Z-configured (cis) carbon-carbon double bond. This specific stereochemistry is crucial for its biological activity as a pheromone.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A common and effective method for the stereoselective synthesis of Z-alkenes is the Wittig reaction.[4] This protocol outlines a general procedure.

Materials:

-

5-Bromopentan-1-ol

-

Triphenylphosphine

-

n-Butyllithium (n-BuLi) in hexane

-

Heptanal

-

Acetic anhydride

-

Pyridine

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonium Salt: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-bromopentan-1-ol and a molar equivalent of triphenylphosphine in anhydrous toluene. Heat the mixture to reflux for 24 hours. Cool the reaction mixture to room temperature, and collect the resulting white precipitate (the phosphonium salt) by filtration. Wash the salt with cold diethyl ether and dry under vacuum.

-

Ylide Formation: Suspend the dried phosphonium salt in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet. Cool the suspension to -78 °C in a dry ice/acetone bath. Add a molar equivalent of n-BuLi dropwise via the dropping funnel. The solution should turn a deep orange or red color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 1 hour.

-

Wittig Reaction: Add a molar equivalent of heptanal, dissolved in a small amount of anhydrous THF, dropwise to the ylide solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (Z)-5-decen-1-ol.

-

Acetylation: Dissolve the crude alcohol in pyridine and cool to 0 °C. Add an excess of acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Purification: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile compounds like pheromones.[2][5]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

-

Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Transfer Line Temperature: 280 °C

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-450

Sample Preparation:

-

Dilute the synthesized this compound in a high-purity solvent such as hexane or dichloromethane to a concentration of approximately 10-100 ng/µL.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the synthesized product.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent)

¹H NMR (400 MHz, CDCl₃):

-

Expected Chemical Shifts (δ, ppm):

-

~5.4 (m, 2H, olefinic protons, -CH=CH-)

-

~4.1 (t, 2H, -CH₂-OAc)

-

~2.0 (s, 3H, -OAc)

-

~2.0-2.1 (m, 4H, allylic protons, -CH₂-CH=CH-CH₂-)

-

~1.3-1.4 (m, 6H, methylene protons, -(CH₂)₃-)

-

~0.9 (t, 3H, methyl protons, -CH₃)

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected Chemical Shifts (δ, ppm):

-

~171.1 (C=O, acetate)

-

~130.0, 129.5 (olefinic carbons, -CH=CH-)

-

~64.5 (-CH₂-OAc)

-

~32.2, 29.7, 29.1, 26.9, 22.3 (methylene carbons)

-

~21.0 (acetate methyl)

-

~14.0 (terminal methyl)

-

Biological Activity and Signaling Pathway

This compound is a key component of the sex pheromone blend of numerous moth species. Its biological activity is initiated upon detection by specialized olfactory sensory neurons (OSNs) located in the antennae of the insect.

Insect Olfactory Signaling Pathway

The detection of this compound follows a well-characterized pathway in insects, leading to a behavioral response in the receiving individual.

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Workflow of Olfactory Signal Transduction:

-

Binding to Odorant Binding Protein (OBP): Molecules of this compound enter the sensillar lymph through pores in the cuticle of the antenna. Here, they are bound by Odorant Binding Proteins (OBPs), which solubilize the hydrophobic pheromone and transport it to the dendritic membrane of the Olfactory Sensory Neuron (OSN).[6][7][8]

-

Activation of the Olfactory Receptor (OR): The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) complex embedded in the OSN membrane. This complex is a heterodimer consisting of a highly specific odorant-binding subunit (ORx) and a conserved co-receptor (Orco).[9][10]

-

Ion Channel Opening and Depolarization: Binding of the pheromone to the OR complex induces a conformational change, leading to the opening of an associated ion channel. This allows for an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron.

-

Action Potential Generation: The influx of positive ions causes a depolarization of the neuronal membrane. If this depolarization reaches a certain threshold, it triggers the generation of an action potential.

-

Signal Transmission: The action potential propagates along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

Conclusion

This compound is a molecule of significant interest in the fields of chemical ecology and agricultural science. Its well-defined chemical structure and properties, coupled with its potent biological activity as an insect sex pheromone, make it a valuable tool for studying insect behavior and for developing environmentally benign pest management strategies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this important semiochemical. Further research into the specific olfactory receptors and neural circuits involved in the detection of this compound will continue to enhance our understanding of insect chemical communication.

References

- 1. This compound | C12H22O2 | CID 5363513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. proteopedia.org [proteopedia.org]

- 8. Molecular and Functional Characterization of Pheromone Binding Protein 2 from Cyrtotrachelus buqueti (Coleoptera: Curculionidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

(Z)-5-Decenyl Acetate: A Technical Guide to its Discovery, Analysis, and Synthesis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-Decenyl acetate is a significant semiochemical, primarily recognized for its role as a sex pheromone component in numerous species of Lepidoptera. Its discovery and subsequent study have provided valuable insights into insect chemical communication, offering avenues for the development of environmentally benign pest management strategies through techniques such as mating disruption and population monitoring. This technical guide provides a comprehensive overview of the history, discovery, analytical methods, and synthesis of this compound, tailored for a scientific audience.

Discovery and History

The critical moment in the history of this compound as a behaviorally active compound came in 1982 with the work of Löfstedt, Van Der Pers, and their colleagues. Their research on the sex pheromone of the turnip moth, Agrotis segetum, a significant agricultural pest, led to the identification of this compound as a key, albeit minor, component of the female's pheromone blend.

Analysis of female abdominal tip extracts via gas chromatography-mass spectrometry (GC-MS) revealed a complex mixture of thirteen aliphatic acetates and alcohols.[1] While (Z)-7-dodecenyl acetate was the most abundant compound, electrophysiological and behavioral studies demonstrated that a blend of components was necessary to elicit a full behavioral response in males.

Gas chromatography coupled with electroantennographic detection (GC-EAD) was instrumental in pinpointing the biologically active compounds within the extract. These experiments showed that male A. segetum antennae exhibited a strong physiological response to this compound.[1] In fact, among the various pheromone candidates tested, this compound elicited the highest electroantennogram (EAG) response, underscoring its importance in the pheromone blend.[1]

Subsequent behavioral assays, including olfactometer tests and field trapping experiments, confirmed the essential role of this compound. A synthetic blend mimicking the natural pheromone, which included decyl acetate, this compound, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate, was found to be as attractive to males in olfactometer assays as the natural female gland extract.[1] Furthermore, this synthetic blend proved to be even more attractive than virgin females in field tests.[1] This discovery highlighted the synergistic effect of the pheromone components and established this compound as a crucial element in the chemical communication of A. segetum.

Subsequent research has shown that the precise ratio of this compound to other components can vary between different geographical populations of A. segetum, a phenomenon known as "pheromone dialects".[2]

Data Presentation

The following tables summarize the key quantitative data related to the discovery and characterization of this compound in Agrotis segetum.

Table 1: Pheromone Gland Composition of Agrotis segetum

| Compound | Relative Amount (%) |

| (Z)-7-Dodecenyl acetate | 100 |

| (Z)-9-Tetradecenyl acetate | 49 |

| (Z)-7-Dodecenol | 19 |

| This compound | Minor Component |

| Decyl acetate | Minor Component |

| Dodecyl acetate | Minor Component |

| (Z)-9-Dodecenyl acetate | Minor Component |

| Tetradecyl acetate | Minor Component |

| (Z)-5-Decenol | Minor Component |

| (Z)-9-Tetradecenol | Minor Component |

Data derived from Löfstedt et al. (1982).[1] The exact percentage of minor components was not specified in the abstract.

Table 2: Electroantennogram (EAG) Response of Male Agrotis segetum to Pheromone Components

| Compound | Relative EAG Response |

| This compound | +++ (Highest Response) |

| (E)-5-Decenyl acetate | ++ |

| (Z)-7-Dodecenyl acetate | ++ |

Based on the findings of Löfstedt et al. (1982), indicating the relative magnitude of the antennal depolarization.[1] Specific mV values were not available in the reviewed abstract.

Table 3: Behavioral Response of Male Agrotis segetum in Olfactometer and Field Studies

| Stimulus | Olfactometer Response | Field Trapping Response |

| Virgin Female Gland Extract | Attractive | - |

| Synthetic Blend* | Equally Attractive as Gland Extract | More Attractive than Virgin Females |

The synthetic blend consisted of decyl acetate, this compound, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate.[1] Specific quantitative data on the percentage of males responding or the number of moths trapped were not available in the reviewed abstract.

Experimental Protocols

The identification and characterization of this compound relied on a combination of analytical and behavioral techniques. The following are detailed methodologies for the key experiments.

Pheromone Extraction and Identification

Objective: To extract and chemically identify the components of the female Agrotis segetum sex pheromone gland.

Protocol:

-

Gland Excision: Abdominal tips containing the pheromone glands are excised from virgin female moths during their calling period (the period of pheromone release).

-

Solvent Extraction: The excised glands are immersed in a small volume (e.g., 10-50 µL) of a high-purity non-polar solvent, such as hexane or dichloromethane, for a period of 30 minutes to several hours.

-

Concentration: The solvent extract can be carefully concentrated under a gentle stream of nitrogen if necessary.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is injected into a GC-MS system.

-

Gas Chromatography: The components of the extract are separated based on their volatility and interaction with the stationary phase of the GC column. A typical temperature program involves an initial hold at a lower temperature followed by a gradual ramp to a higher temperature.

-

Mass Spectrometry: As each component elutes from the GC column, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

-

Compound Identification: The mass spectra of the unknown components are compared to a library of known spectra (e.g., NIST/Wiley) and to synthetic standards to confirm their chemical identity.

Electrophysiological Assays

Objective: To identify which of the extracted compounds are detected by the male moth's antennae.

Protocol for Gas Chromatography-Electroantennographic Detection (GC-EAD):

-

System Setup: A GC is equipped with an effluent splitter at the end of the column. One arm of the splitter directs a portion of the effluent to a standard detector (e.g., Flame Ionization Detector - FID), while the other directs the remaining effluent to an insect antenna preparation.

-

Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes. The electrodes are filled with a saline solution (e.g., insect Ringer's solution) to ensure electrical contact.

-

Signal Amplification: The electrical potential across the antenna is monitored using a high-impedance amplifier.

-

Data Acquisition: The pheromone extract is injected into the GC. The signals from both the FID and the antenna (the electroantennogram or EAG) are recorded simultaneously.

-

Analysis: Peaks in the FID chromatogram that correspond in time to a depolarization (a negative voltage drop) in the EAG trace indicate that the compound eluting at that time is biologically active.

Behavioral Bioassays

Objective: To determine the behavioral response of male moths to the identified compounds.

Protocol for Y-Tube Olfactometer Assay:

-

Apparatus: A Y-shaped glass tube is used. Purified and humidified air is passed through both arms of the Y-tube.

-

Stimulus Application: A filter paper treated with a synthetic standard of the test compound or a blend of compounds is placed in one arm of the olfactometer. A solvent-treated filter paper serves as the control in the other arm.

-

Moth Introduction: A single male moth is released at the base of the Y-tube.

-

Observation: The moth's choice of arm (treatment or control) is recorded over a set period. A positive response is recorded if the moth moves a certain distance up the arm containing the test stimulus.

-

Data Analysis: The number of moths choosing the treatment arm versus the control arm is analyzed statistically (e.g., using a Chi-squared test) to determine if the test compound is attractive.

Synthesis of this compound

The stereoselective synthesis of (Z)-alkenes is often achieved through the Wittig reaction . This method allows for the formation of a carbon-carbon double bond with a high degree of control over the geometry. The synthesis of this compound can be accomplished via this route. A general procedure is outlined below, based on established principles of the Wittig reaction for Z-alkene synthesis.[3]

Protocol for Wittig Synthesis of (Z)-5-Decenol:

-

Ylide Formation:

-

A pentyltriphenylphosphonium bromide salt is prepared by reacting triphenylphosphine with 1-bromopentane.

-

The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran - THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).

-

A strong, non-lithium based base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS or potassium tert-butoxide) is added to deprotonate the phosphonium salt, forming the corresponding ylide. The absence of lithium salts is crucial for high Z-selectivity.

-

-

Reaction with Aldehyde:

-

A solution of 5-hydroxypentanal in anhydrous THF is added dropwise to the cold ylide solution.

-

The reaction mixture is stirred at low temperature and then allowed to slowly warm to room temperature.

-

-

Workup and Isolation:

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude (Z)-5-decenol is purified by flash column chromatography.

-

-

Acetylation:

-

The purified (Z)-5-decenol is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine or triethylamine).

-

Acetyl chloride or acetic anhydride is added dropwise, and the reaction is stirred until completion.

-

The reaction is quenched, and the this compound is extracted and purified by chromatography.

-

Mandatory Visualizations

Signaling and Experimental Workflows

Caption: Workflow for the identification of this compound.

Caption: Synthetic pathway for this compound via Wittig reaction.

Conclusion

This compound serves as a prime example of the intricate nature of insect chemical communication. Its discovery as a crucial component of the Agrotis segetum sex pheromone was a landmark achievement, made possible by the synergistic application of analytical chemistry, electrophysiology, and behavioral biology. The methodologies detailed in this guide, from GC-EAD to stereoselective synthesis, represent the foundational techniques in the field of chemical ecology. A thorough understanding of these principles is essential for researchers and professionals aiming to develop novel and sustainable solutions for pest management and to further unravel the complexities of the chemical world that governs insect behavior.

References

The Ubiquitous Signal: A Technical Guide to (Z)-5-Decenyl Acetate in Insect Communication

(Z)-5-Decenyl acetate , a monounsaturated fatty acid ester, serves as a crucial semiochemical in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera. This in-depth technical guide synthesizes the current scientific understanding of its natural occurrence, biosynthetic pathways, and the experimental methodologies used to study its role as a potent sex pheromone. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Natural Occurrence of this compound in Insects

This compound has been identified as a key component of the female-produced sex pheromone blend in a variety of moth species. It functions to attract conspecific males, often in precise ratios with other compounds, ensuring species-specific communication. The following table summarizes the quantitative data on the presence of this compound in the pheromone glands of several insect species.

| Insect Species | Family | Common Name | This compound Quantity/Ratio | Other Key Pheromone Components | Reference(s) |

| Agrotis segetum | Noctuidae | Turnip Moth | ~14.8% of the total pheromone blend. The total amount of the main three acetates is approximately 2.0-3.2 ng per female. | (Z)-7-Dodecenyl acetate, (Z)-9-Tetradecenyl acetate | [1][2] |

| Batrachedra amydraula | Batrachedridae | Lesser Date Moth | A key component of an attractive blend, often used in a 1:2:2 ratio with other components in lures. | (Z,Z)-4,7-Decadien-1-yl acetate, (Z)-5-Decen-1-ol | [3][4][5] |

| Cossus cossus | Cossidae | European Goat Moth | A minor component of the pheromone blend. | (Z)-5-Dodecenyl acetate (major), Decyl acetate, (Z)-5-Dodecenol, Dodecyl acetate, (Z)-5-Tetradecenyl acetate, Tetradecyl acetate, Hexadecyl acetate | [6] |

| Euxoa tritici | Noctuidae | White-line Dart | The primary sex attractant. | Often attractive as a single component. | [7] |

| Coleophora malivorella | Coleophoridae | Pistol Casebearer | Identified as a sex pheromone component. | Not specified in the provided context. | [3] |

Biosynthesis of this compound

The biosynthesis of this compound, like other moth sex pheromones, originates from fatty acid metabolism. While the precise pathway can vary between species, a general scheme involves the modification of common saturated fatty acids through a series of enzymatic steps, including desaturation, chain-shortening, reduction, and acetylation.

A proposed biosynthetic pathway for this compound is illustrated below. This pathway commences with a C16 saturated fatty acid, palmitoyl-CoA, which is a common product of fatty acid synthase (FAS).

This proposed pathway highlights the key enzymatic transformations:

-

Desaturation: A Δ11-desaturase introduces a double bond into the C16 fatty acid chain.

-

Chain Shortening: A controlled β-oxidation process shortens the carbon chain to C10.

-

Reduction: A fatty acyl-CoA reductase converts the acyl-CoA ester to the corresponding alcohol.

-

Acetylation: An acetyl-CoA:fatty alcohol acetyltransferase adds an acetyl group to form the final acetate ester.

Pheromone Signaling and Perception

The communication process initiated by this compound involves a series of steps from its release by the female to the behavioral response of the male.

Experimental Protocols

The identification, quantification, and functional characterization of this compound in insects rely on a suite of specialized experimental techniques.

Pheromone Extraction and Chemical Analysis

This workflow outlines the steps for identifying and quantifying pheromone components from insect glands.

Protocol for Pheromone Gland Extraction and GC-MS Analysis:

-

Pheromone Gland Dissection: Female moths are typically dissected during their calling period (photophase or scotophase, depending on the species). The terminal abdominal segments containing the pheromone gland are excised.

-

Extraction: The excised glands are submerged in a small volume of a non-polar solvent, most commonly hexane, for a defined period (e.g., 30 minutes to several hours) to extract the lipophilic pheromone components.

-

Sample Preparation: The solvent containing the pheromone extract is carefully transferred to a clean vial. An internal standard (a compound of known concentration not present in the sample) is often added at this stage for accurate quantification. The sample may be concentrated under a gentle stream of nitrogen.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is injected into a gas chromatograph, which separates the different chemical components based on their volatility and interaction with the column stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and provides a mass spectrum, a "chemical fingerprint" that allows for their identification by comparison to libraries of known spectra and synthetic standards.

Electrophysiological Bioassays

Electrophysiological techniques are employed to measure the response of the male insect's antenna to the pheromone components.

Single-Sensillum Recording (SSR): This technique allows for the measurement of the activity of individual olfactory receptor neurons (ORNs) housed within a single sensillum on the male's antenna.

-

Preparation: The male insect is immobilized, and its antenna is stabilized.

-

Recording: A sharp recording electrode is inserted into a sensillum, while a reference electrode is placed elsewhere in the insect's body (e.g., the eye).

-

Stimulation: A controlled puff of air carrying a known concentration of this compound is delivered to the antenna.

-

Data Analysis: The electrical signals (action potentials) from the ORNs are recorded and analyzed to determine the neuron's sensitivity and specificity to the compound.

Electroantennography (EAG): EAG measures the summed potential of all responding ORNs on the antenna.

-

Preparation: An antenna is excised and mounted between two electrodes.

-

Stimulation: As with SSR, a controlled puff of the odorant is delivered to the antenna.

-

Data Analysis: The overall change in electrical potential across the antenna is recorded as a depolarization, providing a measure of the antenna's overall sensitivity to the compound.

Behavioral Bioassays

Behavioral assays are essential to confirm the biological activity of this compound and its role in mate attraction.

Wind Tunnel Assays: Male moths are released into a wind tunnel, and their upwind flight behavior towards a source releasing this compound (alone or in a blend) is observed and quantified. This provides insights into long-range attraction and source-localization behaviors.

Field Trapping: Traps baited with synthetic this compound are placed in the natural habitat of the target insect. The number of males captured in these traps compared to control traps provides a direct measure of its attractiveness under field conditions.

Conclusion

This compound is a significant and widespread semiochemical in the insect world, playing a vital role in the reproductive success of numerous moth species. A thorough understanding of its natural occurrence, biosynthesis, and the mechanisms of its perception is fundamental for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate world of insect chemical communication.

References

- 1. Knockout of the delta11-desaturase SfruDES1 disrupts sex pheromone biosynthesis, mating and oviposition in the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDENTIFICATION OF SEX-PHEROMONE COMPONENTS OF THE SIBLING SPECIES EUXOA RIDINGSIANA (GRT.) AND EUXOA MAIMES (SM.) (LEPIDOPTERA: NOCTUIDAE), AND BLENDS FOR THEIR SPECIFIC ATTRACTION | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 4. IDENTIFICATION OF SEX-PHEROMONE COMPONENTS OF THE SIBLING SPECIES EUXOA RIDINGSIANA (GRT.) AND EUXOA MAIMES (SM.) (LEPIDOPTERA: NOCTUIDAE), AND BLENDS FOR THEIR SPECIFIC ATTRACTION | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 5. pnas.org [pnas.org]

- 6. Sex pheromone components of the European goat moth,Cossus cossus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Biosynthetic Pathway of (Z)-5-Decenyl Acetate in Lepidoptera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-decenyl acetate is a crucial semiochemical, acting as a sex pheromone in various Lepidoptera species. Understanding its biosynthetic pathway is paramount for developing targeted and environmentally benign pest management strategies, as well as for potential applications in drug development through the study of insect-specific metabolic pathways. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining key experimental protocols. The biosynthesis of this Type I moth pheromone is a multi-step process involving fatty acid synthesis, desaturation, chain-shortening, reduction, and acetylation.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from primary metabolism, specifically the fatty acid synthesis pathway, and proceeds through a series of modifications by specialized enzymes primarily located in the pheromone gland of the female moth. The proposed pathway is as follows:

-

De Novo Fatty Acid Synthesis: The pathway begins with the synthesis of saturated fatty acids, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18), from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS).[1]

-

Desaturation: A key step is the introduction of a double bond at the Δ5 position of a fatty acyl-CoA precursor. Evidence suggests the involvement of a Δ5-desaturase . While a Δ5-desaturase has been characterized in some Lepidoptera species, such as Ctenopseustis obliquana, it acts on tetradecanoyl-CoA (C14) to produce (Z)-5-tetradecenoic acid.[1] This indicates that the desaturation step likely occurs on a C14 precursor.

-

Chain-Shortening (β-Oxidation): To achieve the C10 backbone of this compound, the C14 intermediate, (Z)-5-tetradecenoic acid, undergoes two cycles of controlled β-oxidation . This process, occurring in the peroxisome, involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle. The key rate-limiting enzyme in this step is believed to be an acyl-CoA oxidase (ACOX) with specificity for medium-chain fatty acyl-CoAs.

-

Reduction: The resulting (Z)-5-decenoyl-CoA is then reduced to its corresponding alcohol, (Z)-5-decenol, by a fatty acyl-CoA reductase (FAR) . These enzymes are often specific to the pheromone gland and exhibit substrate specificity that contributes to the final pheromone blend.[1][2]

-

Acetylation: The final step is the esterification of (Z)-5-decenol with acetyl-CoA to form the final pheromone component, this compound. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (ATF) .

Quantitative Data

Quantitative data for the specific enzymes involved in the this compound biosynthetic pathway is limited. However, data from studies on related enzymes in Lepidoptera provide insights into their potential characteristics.

| Enzyme Class | Substrate(s) | Product(s) | Lepidoptera Species | Key Findings | Reference |

| Δ5-Desaturase | Tetradecanoyl-CoA (C14:CoA) | (Z)-5-Tetradecenoyl-CoA | Ctenopseustis obliquana | Demonstrates the presence of Δ5 desaturase activity in Lepidoptera. | [1] |

| Acyl-CoA Oxidase (ACOX) | Medium to long-chain acyl-CoAs | Chain-shortened acyl-CoAs | General Lepidoptera (inferred) | Substrate specificity of ACOX is crucial for determining the final chain length of the pheromone precursor. Studies in yeast provide models for these enzymes. | [3][4] |

| Fatty Acyl-CoA Reductase (FAR) | C14-C18 acyl-CoAs | C14-C18 fatty alcohols | Bombyx mori, Yponomeuta spp. | Exhibit broad but specific substrate preferences, crucial for the final alcohol production. | [1][2][5] |

| Acetyltransferase (ATF) | Fatty alcohols, Acetyl-CoA | Fatty acyl acetates | Spodoptera littoralis | Responsible for the final esterification step. |

Experimental Protocols

Protocol 1: Heterologous Expression and Functional Characterization of a Candidate Δ5-Desaturase

This protocol describes the functional characterization of a candidate moth Δ5-desaturase by expressing it in the yeast Saccharomyces cerevisiae.

1. Gene Cloning and Vector Construction: a. Isolate total RNA from the pheromone glands of the target Lepidoptera species. b. Synthesize first-strand cDNA using reverse transcriptase. c. Amplify the full-length candidate desaturase gene using specific primers and PCR. d. Clone the PCR product into a yeast expression vector (e.g., pYES2).

2. Yeast Transformation and Expression: a. Transform a suitable strain of S. cerevisiae (e.g., one deficient in endogenous desaturases) with the expression vector. b. Grow the transformed yeast in appropriate selective media. c. Induce gene expression by adding galactose to the medium. d. Supplement the culture with a potential substrate, such as tetradecanoic acid (myristic acid).

3. Fatty Acid Analysis: a. Harvest the yeast cells and extract total lipids. b. Prepare fatty acid methyl esters (FAMEs) by transesterification. c. Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the presence of (Z)-5-tetradecenoic acid, confirming the Δ5-desaturase activity.

Protocol 2: In Vitro Assay for Acyl-CoA Oxidase (ACOX) Activity

This protocol outlines a spectrophotometric assay to measure the activity of ACOX from pheromone gland extracts.

1. Enzyme Preparation: a. Dissect pheromone glands and homogenize them in a suitable buffer. b. Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

2. Reaction Mixture: a. Prepare a reaction mixture containing buffer, FAD, and a chromogenic substrate that reacts with the hydrogen peroxide produced by the ACOX reaction (e.g., using horseradish peroxidase and a suitable dye).

3. Activity Measurement: a. Add the candidate substrate, (Z)-5-tetradecenoyl-CoA, to the reaction mixture. b. Initiate the reaction by adding the enzyme extract. c. Monitor the change in absorbance at the appropriate wavelength over time using a spectrophotometer. The rate of color development is proportional to the ACOX activity.

Protocol 3: In Vitro Assay of Fatty Acyl-CoA Reductase (FAR) Activity

This protocol describes an assay to determine the substrate specificity of a candidate FAR.

1. Enzyme Source: a. Prepare a microsomal fraction from pheromone glands or use a heterologously expressed and purified FAR.

2. Reaction: a. Incubate the enzyme source with a specific fatty acyl-CoA substrate (e.g., (Z)-5-decenoyl-CoA) and a reducing agent (NADPH). b. Stop the reaction after a defined time.

3. Product Analysis: a. Extract the lipids from the reaction mixture. b. Analyze the extract by GC-MS to detect and quantify the formation of the corresponding fatty alcohol, (Z)-5-decenol.

Protocol 4: Acetyltransferase (ATF) Activity Assay

This protocol details a method to measure the activity of ATF.

1. Enzyme Source: a. Use a crude homogenate of pheromone glands or a purified recombinant ATF.

2. Reaction: a. Incubate the enzyme with (Z)-5-decenol and radiolabeled [¹⁴C]acetyl-CoA. b. After incubation, extract the lipids.

3. Product Quantification: a. Separate the reaction products by thin-layer chromatography (TLC). b. Quantify the amount of radiolabeled this compound formed using a scintillation counter.

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound in Lepidoptera.

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound in Lepidoptera is a specialized branch of fatty acid metabolism, involving a cascade of enzymatic reactions. While the general pathway is understood, further research is required to definitively identify and characterize the specific enzymes, particularly the Δ5-desaturase and the acyl-CoA oxidases responsible for the precise chain-shortening, in a wider range of Lepidopteran species. The protocols and data presented in this guide provide a robust framework for researchers to investigate these intricate biosynthetic pathways, paving the way for innovative and targeted pest management solutions and providing novel targets for drug discovery.

References

- 1. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Characterization of Acyl-CoA Oxidases from the Lipolytic Yeast Candida aaseri SH14 -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 5. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-5-Decenyl acetate role as a sex pheromone

An In-depth Technical Guide on (Z)-5-Decenyl Acetate as a Sex Pheromone

Abstract

This compound (Z5-10:Ac) is a monounsaturated C12 acetate ester that functions as a critical sex pheromone component for numerous species within the order Lepidoptera, particularly for noctuid moths of the genera Euxoa and Agrotis.[1][2] It can act as a potent standalone attractant or as a synergistic component within a multi-chemical blend to ensure species-specific chemical communication.[3] This document provides a comprehensive technical overview of the biosynthesis, neural perception, and behavioral role of this compound. It includes summaries of quantitative data, detailed experimental protocols for its study, and diagrams of the core biological and experimental pathways, intended for researchers in chemical ecology, entomology, and pest management.

Biosynthesis of this compound

The biosynthesis of moth sex pheromones, including this compound, originates from primary fatty acid metabolism within the female's pheromone gland. The process involves a coordinated sequence of enzymatic modifications to a common fatty acid precursor, typically palmitoyl-CoA (C16). While the precise enzyme cascade for Z5-10:Ac is not fully elucidated for any single species, a putative pathway can be constructed based on well-characterized mechanisms for other lepidopteran pheromones.[4][5][6]

The proposed pathway involves three main stages:

-

Chain-Shortening: The C16 acyl-CoA precursor undergoes a controlled series of β-oxidation cycles, where two-carbon units are sequentially removed to produce a C10 saturated fatty acyl-CoA (decanoyl-CoA).

-

Desaturation: A specific acyl-CoA desaturase, likely a Δ5-desaturase, introduces a cis double bond between the 5th and 6th carbons of the decanoyl-CoA chain, yielding (Z)-5-decenoyl-CoA.

-

Terminal Modification: The activated acyl group is first reduced to the corresponding alcohol, (Z)-5-decenol, by a fatty-acyl reductase (FAR). Subsequently, an acetyl-CoA-dependent acetyltransferase (ACT) esterifies the alcohol to produce the final pheromone component, this compound.

Perception and Neural Signaling

The perception of this compound in male moths is a highly sensitive process initiated at the antennae. The molecular mechanism involves several key proteins that ensure the specific and rapid transduction of the chemical signal into a neuronal impulse.

-

Pore Passage & OBP Binding: Volatilized pheromone molecules enter the aqueous lymph of olfactory sensilla through microscopic pores in the cuticle.[7] Inside the sensillum lymph, the hydrophobic acetate molecule is solubilized by binding to an Odorant-Binding Protein (OBP) .

-

Receptor Activation: The OBP transports the pheromone to the dendritic membrane of an Olfactory Sensory Neuron (OSN) . There, the pheromone-OBP complex interacts with a specific Olfactory Receptor (OR) .[2] Insect ORs are heteromeric ligand-gated ion channels, typically composed of a specific tuning subunit and a highly conserved co-receptor (Orco).

-

Signal Transduction: Binding of this compound induces a conformational change in the OR complex, opening the ion channel. The resulting influx of cations depolarizes the OSN membrane, generating an action potential.

-

Signal Processing: The action potential propagates along the axon of the OSN from the antenna to a specific region of the brain's primary olfactory center, the antennal lobe. This precise targeting allows the brain to decode the chemical signal and initiate an appropriate behavioral response.

Quantitative Data Summary

Quantitative analysis of pheromone-mediated behavior is essential for understanding its ecological significance and for developing effective pest monitoring tools. Field trapping assays are commonly used to measure the attractant efficacy of synthetic pheromones.

Table 1: Field Trapping Data for Euxoa Species

The following data summarizes the mean number of male moths captured in traps baited with this compound in Hungary. These results demonstrate the compound's effectiveness as a sex attractant for Euxoa tritici and Euxoa seliginis.[3]

| Species | Lure Composition | Lure Loading | Mean Moths / Trap (± SE) | Location |

| Euxoa tritici | This compound | 300 µg | 129.5 ± 25.4 | Bocskaikert |

| Euxoa tritici | This compound | 300 µg | 102.5 ± 21.3 | Nagycsere |

| Euxoa seliginis | This compound | 300 µg | 20.0 ± 5.6 | Bocskaikert |

| Euxoa seliginis | This compound | 300 µg | 13.5 ± 3.4 | Nagycsere |

Table 2: Electrophysiological and Behavioral Responses to Related Acetates

| Compound | Dose for EAG Response | Effect on Trap Catch (when added to primary pheromone blend) |

| (Z)-9-Dodecenyl acetate (Z9-12:Ac) | 10 ng | >72% reduction at 0.1 mg |

| (E)-9-Dodecenyl acetate (E9-12:Ac) | 10 ng | No detectable reduction at 1 mg |

| (Z)-11-Tetradecenyl acetate (Z11-14:Ac) | 0.1 ng | Primary pheromone component |

| (Z)-9-Tetradecenyl acetate (Z9-14:Ac) | 1 ng | >90% reduction at 0.01 mg |

Key Experimental Protocols

Investigating the role of this compound requires a combination of analytical chemistry, electrophysiology, and behavioral assays.

Pheromone Gland Extraction and Analysis

This protocol is used to identify and quantify pheromone components directly from the source.

-

Gland Dissection: Female moths are cold-anesthetized. The terminal abdominal segments containing the pheromone gland are excised using fine forceps and microscissors.

-

Solvent Extraction: The excised glands (typically pooled from 5-10 individuals) are immediately submerged in a small volume (20-100 µL) of high-purity n-hexane for a period ranging from 30 minutes to several hours.[8] An internal standard (e.g., heptadecyl acetate) of a known concentration is often added to allow for quantification.

-

Sample Concentration: The hexane extract is carefully transferred to a clean vial and may be concentrated under a gentle stream of nitrogen if necessary.

-

GC-MS Analysis: The extract is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[9]

-

GC Separation: Components are separated based on their volatility and interaction with a non-polar or polar capillary column.

-

MS Identification: As components elute from the GC, they are ionized and fragmented. The resulting mass spectrum (a pattern of fragment masses) is compared to a library of known spectra and to a synthetic standard of this compound to confirm identity.[10]

-

Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the responses of individual OSNs to specific odorants, providing high-resolution data on receptor tuning and sensitivity.[11]

-

Insect Preparation: A live male moth is immobilized in a pipette tip or on a wax block, with one antenna stabilized using dental wax or clamps to expose the sensilla.

-

Electrode Placement: The preparation is viewed under a high-power microscope. A sharp tungsten or glass reference electrode is inserted into a non-olfactory part of the head (e.g., the eye). A second, sharper recording electrode is carefully inserted through the cuticle at the base of a single target sensillum to make contact with the sensillum lymph.[7]

-

Signal Amplification: The potential difference between the electrodes is amplified, filtered, and recorded. The spontaneous firing rate of the neuron(s) within the sensillum is observed.

-

Stimulus Delivery: A charcoal-filtered, humidified air stream is continuously passed over the antenna. A pulse of air carrying a known concentration of synthetic this compound is injected into this stream.

-

Data Analysis: The number of action potentials (spikes) before, during, and after stimulation is counted. An increase in spike frequency indicates an excitatory response. Dose-response curves can be generated by testing a range of concentrations.[2]

Field Trapping Behavioral Assay

This protocol assesses the real-world attractant efficacy of a synthetic pheromone.

-

Lure Preparation: A specific dose of synthetic this compound is dissolved in a solvent like hexane and applied to a dispenser, commonly a rubber septum. The solvent is allowed to evaporate completely.

-

Trap Assembly: The pheromone-baited lure is placed inside a trap. Common designs include sticky traps (e.g., Delta traps) or funnel traps.[12] A control trap baited with a solvent-only dispenser is also prepared.

-

Field Deployment: Traps are deployed in the target habitat during the flight period of the target species. They are typically placed at a standardized height and spaced far enough apart (e.g., >50 meters) to avoid interference.[13][14] The experimental design is often a randomized block to account for habitat variability.

-

Data Collection and Analysis: Traps are checked at regular intervals (e.g., weekly), and the number of captured target male moths is recorded. Captured insects are removed at each check.[15] Statistical analysis (e.g., ANOVA or non-parametric equivalents) is used to compare captures between pheromone-baited traps and control traps to determine if the attraction is significant.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships for chain-shortened analogs of this compound, a pheromone component of the turnip moth,Agrotis segetum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction and GC-MS identification of active components of sex pheromone from Apocheima cinerarius Erschoff (Lepidoptera: Geometridae) | Semantic Scholar [semanticscholar.org]

- 9. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. resources.culturalheritage.org [resources.culturalheritage.org]

- 15. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]

An In-depth Technical Guide to (Z)-5-Decenyl Acetate

This technical guide provides a comprehensive overview of (Z)-5-Decenyl acetate, a significant semiochemical compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its chemical properties, identification, and synthesis.

Core Compound Information

This compound is recognized primarily for its role as an insect sex pheromone, particularly for various species of Lepidoptera.[1][2] Its chemical structure and properties make it a subject of interest in the fields of chemical ecology, organic synthesis, and pest management.

Chemical Identification and Synonyms

The compound is officially registered under the CAS number 67446-07-5 .[3][4][5][6] It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

| Identifier Type | Identifier |

| CAS Number | 67446-07-5[3][4][5][6] |

| Deprecated CAS | 90678-35-6[3][5] |

| EC Number | 266-693-9[3][5][6] |

| IUPAC Name | [(Z)-dec-5-enyl] acetate[5] |

| Synonyms | 5Z-Decenyl acetate, cis-5-Decenyl acetate, (5Z)-Decenyl Acetate, Z-5-Decen-1-ylacetate, (Z)-5-Decen-1-ol acetate, 5-Decen-1-ol, 1-acetate, (5Z)-, Acetic acid dec-5-enyl ester[3][4][5][6] |

| Molecular Formula | C12H22O2[3][4][5][6] |

| Molecular Weight | 198.30 g/mol [3][5] |

| InChI | InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3/b7-6-[4][5][6] |

| SMILES | CCCC/C=C\CCCCOC(=O)C[3][4][5] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application, and analysis. The data presented below has been compiled from various chemical databases.

| Property | Value |

| Appearance | Colorless to pale yellow clear liquid (est.)[7] |

| Boiling Point | 210.5°C at 760 mmHg[3][4][6] |

| Density | 0.886 g/cm³[3][4][6] |

| Flash Point | 62.2°C[3][4][6] |

| Refractive Index | 1.4425 at 20°C[3][4] |

| Vapor Pressure | 0.192 mmHg at 25°C[3][6] |

| Solubility | Insoluble in water; Soluble in alcohol[7] |

| logP | 3.46620 - 4.510 (est)[3][4] |

| Storage Temp. | 2-8°C[3][4] |

Experimental Protocols

Synthesis of this compound

A general and stereoselective route for the synthesis of (Z)-alkenols and their acetates involves the Wittig reaction.[1] This methodology allows for the precise placement and configuration of the double bond.

A common approach involves the following key steps:

-

Preparation of the Phosphonium Salt: An appropriate alkyl halide is reacted with triphenylphosphine to generate the corresponding phosphonium salt.

-

Ylide Formation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium) to form the ylide.

-

Wittig Reaction: The ylide is reacted with a suitable ω-functional aldehyde. The geometry of the resulting double bond is influenced by the reaction conditions and the nature of the reactants. For a (Z)-alkene, specific conditions favoring the kinetic product are employed.

-

Acetylation: The resulting (Z)-alkenol is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base to yield the final product, this compound.

Biological Role and Signaling

This compound functions as a semiochemical, specifically a sex pheromone. In many moth species, the female releases a specific blend of pheromones, including this compound, to attract males for mating. The male moth detects these chemical cues using specialized receptors on its antennae, triggering a behavioral response to locate the female.

Safety and Handling

Based on GHS classifications, this compound is considered an irritant.[5] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Store in a cool, well-ventilated area.[3][4]

This guide provides a foundational understanding of this compound for scientific and research applications. For more detailed experimental procedures and safety information, consulting primary research articles and safety data sheets is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Semiochemical compound: this compound | C12H22O2 [pherobase.com]

- 3. lookchem.com [lookchem.com]

- 4. Z-5-DECEN-1-YL ACETATE | 67446-07-5 [chemicalbook.com]

- 5. This compound | C12H22O2 | CID 5363513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. (Z)-5-decen-1-yl acetate, 67446-07-5 [thegoodscentscompany.com]

Physical and chemical properties of (Z)-5-decenyl acetate

For Researchers, Scientists, and Drug Development Professionals

(Z)-5-Decenyl acetate is a significant semiochemical, primarily recognized for its role as a sex pheromone in various species of Lepidoptera. A thorough understanding of its physical and chemical properties is paramount for its application in pest management strategies, chemical ecology research, and the development of novel bioactive compounds. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a review of its biological signaling pathway.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in various experimental and field settings.

Identification and Structure

| Property | Value |

| Chemical Name | [(Z)-dec-5-enyl] acetate[1][2] |

| Common Synonyms | cis-5-Decen-1-yl acetate, 5Z-Decenyl acetate[2][3][4] |

| CAS Number | 67446-07-5[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₂₂O₂[1][2][3][4][5][6][7][8] |

| Molecular Weight | 198.30 g/mol [1][2][3][4][5][6][8] |

| SMILES | CCCC/C=C\CCCCOC(=O)C[1][2] |

| InChIKey | VTUFOIHYMMMNOM-SREVYHEPSA-N[1][2][4][7] |

Physical Properties

| Property | Value | Condition |

| Appearance | Colorless to pale yellow liquid[9] | |

| Boiling Point | 210.5 °C[3][4][5][8] | at 760 mmHg |

| Density | 0.886 g/cm³[3][4][5][6][8] | at 20 °C |

| Refractive Index | 1.4425[3][4][5][6] | at 20 °C |

| Flash Point | 62.2 °C[3][4][5][6] | |

| Vapor Pressure | 0.192 mmHg[3][5] | at 25 °C |

| Solubility | Soluble in alcohol; Insoluble in water[9] | |

| Water Solubility | 5.496 mg/L (estimated)[9] | at 25 °C |

Chemical Properties and Reactivity

This compound is a carboxylic ester, a class of compounds known for specific reactivity patterns.[2][10] Its stability is a key consideration for its storage and use as a semiochemical.

-

Stability: Recommended storage temperature is 2-8°C.[3][4][6] As an ester, it is susceptible to hydrolysis under acidic or basic conditions, which would yield (Z)-5-decen-1-ol and acetic acid. The alkene group is also a potential site for oxidation.

-

Decomposition: While specific data on the thermal decomposition of this compound is limited, heating of similar acetate compounds can lead to the elimination of acetic acid and the formation of dienes. The decomposition of zinc acetate, for instance, yields acetic acid, acetone, and carbon dioxide.[11]

-

Hazard Information: It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for its research and application.

Synthesis via Wittig Reaction

The Wittig reaction is a common and effective method for the stereoselective synthesis of alkenes, including the Z-isomer of 5-decenyl acetate.[12] A generalized protocol is outlined below.

Objective: To synthesize this compound from a C5 aldehyde and a C5 phosphonium ylide.

Materials:

-

Valeraldehyde (pentanal)

-

(5-Hydroxypentyl)triphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran - THF)

-

Acetic anhydride

-

Pyridine

-

Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

Protocol:

-

Ylide Generation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend (5-hydroxypentyl)triphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base (e.g., n-butyllithium) dropwise while stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

Cool the ylide solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of valeraldehyde in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Alcohol Isolation:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (Z)-5-decen-1-ol.

-

-

Acetylation:

-

Dissolve the crude (Z)-5-decen-1-ol in a mixture of pyridine and a suitable solvent like dichloromethane.

-

Cool the solution to 0°C and add acetic anhydride dropwise.

-

Stir the reaction at room temperature for several hours until the starting alcohol is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

-

Purification:

-

Purify the crude this compound using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure product.

-

Analytical Methods

GC-MS is a primary technique for the identification and quantification of volatile compounds like pheromones.

Objective: To confirm the identity and purity of synthesized this compound.

Sample Preparation:

-

Dilute a small amount of the purified product in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 ng/µL.

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50-60°C, hold for 1-2 minutes, then ramp at 10-15°C/min to 250-280°C and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Expected Results:

-

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 198.

-

A characteristic fragment ion at m/z 43 corresponding to the acetyl group ([CH₃CO]⁺) is expected to be prominent.

-

Other fragmentation patterns will be consistent with the cleavage of the long alkyl chain.

NMR spectroscopy is crucial for the structural elucidation of the synthesized compound, confirming the presence of the acetate group, the Z-configured double bond, and the overall carbon skeleton.

Objective: To verify the chemical structure of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Instrumentation:

-

A 300-500 MHz NMR spectrometer.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~5.4 ppm: Multiplet, 2H (vinylic protons, -CH=CH-). The coupling constant for the Z-isomer is typically smaller than for the E-isomer.

-

~4.05 ppm: Triplet, 2H (methylene protons adjacent to the acetate oxygen, -CH₂-O-).

-

~2.05 ppm: Singlet, 3H (methyl protons of the acetate group, -O-C(=O)-CH₃).

-

~2.0 ppm: Multiplet, 4H (allylic protons, =CH-CH₂-).

-

~1.6 ppm: Multiplet, 2H (methylene protons beta to the acetate oxygen, -CH₂-CH₂-O-).

-

~1.3 ppm: Multiplet, 4H (other methylene protons in the alkyl chain).

-

~0.9 ppm: Triplet, 3H (terminal methyl group, -CH₂-CH₃).

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

~171 ppm: Carbonyl carbon of the acetate group.

-

~130 ppm: Vinylic carbons (-CH=CH-).

-

~64 ppm: Methylene carbon adjacent to the acetate oxygen (-CH₂-O-).

-

~20-35 ppm: Other methylene and methyl carbons of the alkyl chain.

-

~21 ppm: Methyl carbon of the acetate group.

Biological Activity and Signaling Pathway

This compound functions as a sex pheromone, initiating a specific olfactory signaling cascade in the receiving insect, typically the male of the species.

Pheromone Reception in Lepidoptera

The detection of pheromones in moths occurs in specialized olfactory sensilla on the antennae.[5] The process involves several key molecular components.[1]

-

Pheromone Binding and Transport: Pheromone molecules enter the sensillum lymph through pores in the cuticle.[5] In the lymph, they are bound by Pheromone Binding Proteins (PBPs), which solubilize the hydrophobic pheromone and transport it to the olfactory receptors.[1][4]

-

Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[1][3] This interaction causes a conformational change in the OR.

-

Signal Transduction: Insect ORs are ligand-gated ion channels.[13] The OR is a heterodimer composed of a specific tuning receptor protein and a co-receptor (Orco).[1][14] Upon pheromone binding, the channel opens, leading to an influx of cations (such as Na⁺ and Ca²⁺) and depolarization of the OSN membrane.[15]

-

Signal Termination: The signal is terminated by Pheromone Degrading Enzymes (PDEs) that rapidly inactivate the pheromone molecules, allowing the system to reset for subsequent stimuli.[1]

Visualizations

The following diagrams illustrate the key experimental and biological processes related to this compound.

References

- 1. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 2. This compound | C12H22O2 | CID 5363513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. phytojournal.com [phytojournal.com]

- 6. This compound|lookchem [lookchem.com]

- 7. cis-5-Decen-1-yl acetate [webbook.nist.gov]

- 8. chembk.com [chembk.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Z-5-DECEN-1-YL ACETATE | 67446-07-5 [chemicalbook.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

(Z)-5-Decenyl Acetate: A Comprehensive Technical Guide to its Species-Specific Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-5-Decenyl acetate is a significant semiochemical, primarily known for its role as a sex pheromone component in numerous lepidopteran species. Its activity, however, is highly species-specific, acting as a potent attractant for some species, a synergist in combination with other compounds for others, and a behavioral antagonist or inhibitor for yet another group. This technical guide provides a comprehensive overview of the species-specific activity of this compound, detailing quantitative data from electrophysiological and behavioral assays, in-depth experimental protocols for its study, and a review of the underlying signaling pathways. This document is intended to serve as a core resource for researchers in chemical ecology, pest management, and drug development.

Species-Specific Activity of this compound

The biological activity of this compound is remarkably diverse across different insect species, particularly within the order Lepidoptera. Its role can range from a primary attractant to a potent inhibitor, highlighting the fine-tuned nature of chemical communication in insects. The following tables summarize the quantitative data on its species-specific effects.

Table 1: Attractant and Synergistic Activity of this compound

| Species | Family | Type of Activity | Effective Dose/Ratio | Bioassay Type | Key Findings |

| Agrotis segetum (Turnip Moth) | Noctuidae | Primary Attractant | 3-30 µg | Flight Tunnel & Field Trapping | Maximally attractive, with ~60% of males completing mating behavior.[1][2] |

| Eustrotia uncula | Noctuidae | Synergist | 10:1 ratio with (Z)-3-decenyl acetate | Field Trapping | A synergistic response was observed with this specific blend.[3] |

| Euxoa tritici | Noctuidae | Attractant | Clear dose-response effect | Field Trapping | Traps baited with synthetic this compound captured large numbers.[4] |

| Euxoa nigricans | Noctuidae | Synergist | Blended with (Z)-7-dodecenyl acetate | Field Trapping | The blend was found to be attractive to this species.[3] |

| Euxoa hastifera | Noctuidae | Synergist | Blended with (Z)-7-dodecenyl acetate | Field Trapping | This specific blend attracted Euxoa hastifera.[3] |

Table 2: Inhibitory and Antagonistic Activity of this compound

| Species | Family | Type of Activity | Inhibitory Dose/Ratio | Bioassay Type | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Agrotis segetum (Turnip Moth) | Noctuidae | Inhibitor at high concentrations | 300 µg | Flight Tunnel | Caused significant arrestment of upwind flight.[1][2] | | Rhynchaglaea baja | Noctuidae | Inhibitor at high concentrations | >0.3% in a blend with (Z)-7-dodecenyl acetate and (Z)-9-tetradecenyl acetate | Field Trapping | Higher amounts were strongly inhibitory to the attractive blend.[3] | | Heliothis virescens | Noctuidae | Behavioral Antagonist | Presence in the pheromone blend of H. subflexa | Behavioral Assays | The presence of acetate esters, including this compound analogs, inhibits attraction of H. virescens males.[5] |

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate assessment of the species-specific activity of this compound. This section provides detailed methodologies for key experiments.

Synthesis of this compound

A common synthetic route involves the stereoselective Wittig reaction.

-

Materials: 5-hydroxypentanal, pentyltriphenylphosphonium bromide, n-butyllithium, acetyl chloride, pyridine, diethyl ether, hexane.

-

Procedure:

-

Prepare the pentylidene triphenylphosphorane by reacting pentyltriphenylphosphonium bromide with n-butyllithium in dry diethyl ether under an inert atmosphere.

-

Add 5-hydroxypentanal to the ylide solution at low temperature (e.g., -78°C) and allow the reaction to warm to room temperature. This Wittig reaction will form (Z)-5-decen-1-ol with high stereoselectivity.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

-

Purify the (Z)-5-decen-1-ol using column chromatography on silica gel.

-

Acetylate the purified alcohol by reacting it with acetyl chloride in the presence of pyridine in a suitable solvent like diethyl ether.

-

Work up the reaction mixture and purify the final product, this compound, by column chromatography.

-

Electroantennography (EAG)

EAG is used to measure the summated electrical response of the olfactory sensory neurons on an insect's antenna to a volatile stimulus.

-

Equipment: High-impedance DC amplifier, recording and reference electrodes (Ag/AgCl), micromanipulators, air stimulus controller, data acquisition system.

-

Antennal Preparation:

-

Anesthetize an adult male moth by cooling.

-

Excise one antenna at its base.

-

Mount the antenna between the recording and reference electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is placed in contact with the base. A small amount of conductive gel can be used to ensure good contact.

-

-

Stimulus Preparation and Delivery:

-

Prepare serial dilutions of this compound in a high-purity solvent (e.g., hexane).

-

Apply a known volume of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

-

A continuous stream of purified, humidified air is passed over the antenna.

-

A puff of air is delivered through the Pasteur pipette, carrying the vapor of this compound over the antenna.

-

-

Data Recording and Analysis:

-